molecular formula C17H16N2O5 B5722514 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5722514
M. Wt: 328.32 g/mol
InChI Key: QUWGRTJBMWADOI-GIJQJNRQSA-N
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Description

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is an aromatic hydrazide derivative.

Preparation Methods

The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through adsorption onto surfaces, forming a protective layer that inhibits corrosion. In biological systems, it interacts with specific enzymes and proteins, modulating their activity and leading to various therapeutic effects. The molecular targets and pathways involved include inhibition of reactive oxygen species (ROS) and modulation of inflammatory pathways .

Comparison with Similar Compounds

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share similar hydrazone linkages but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-7-6-11(8-12(13)20)9-18-19-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWGRTJBMWADOI-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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